Diisobutyl hexahydrophthalate

Übersicht

Beschreibung

Diisobutyl hexahydrophthalate is a useful research compound. Its molecular formula is C16H28O4 and its molecular weight is 284.39 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Diisobutyl hexahydrophthalate (DIBHP) is a compound that has garnered attention due to its potential applications and biological activities. This article reviews the biological activity of DIBHP, focusing on its metabolic pathways, endocrine disruption potential, and ecological impacts based on recent studies and case analyses.

Chemical Structure and Properties

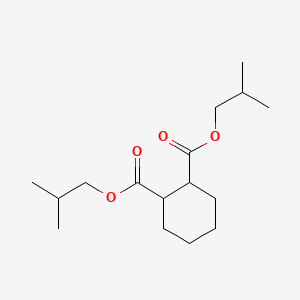

DIBHP belongs to the family of phthalates, characterized by a hexahydrophthalate core with two isobutyl groups. Its structure suggests hydrophobic and lipophilic properties, which are common among plasticizers. These properties influence its behavior in biological systems and its interaction with various biological targets.

Metabolism and Biotransformation

The metabolism of DIBHP is not extensively documented; however, it is hypothesized to follow pathways similar to other phthalates. Generally, phthalates undergo hydrolysis, leading to the formation of monoesters that exhibit biological activity. For instance:

- Phase I Metabolism : DIBHP may be hydrolyzed by esterases in the gastrointestinal tract, resulting in monoester metabolites.

- Phase II Metabolism : These metabolites can further undergo conjugation reactions, enhancing their solubility and facilitating excretion.

Studies on related compounds indicate that metabolic hydrolysis is a significant pathway for phthalate esters, which could be extrapolated to understand DIBHP's behavior in vivo .

Endocrine Disruption Potential

Recent research has highlighted the endocrine-disrupting effects of various phthalates. A study involving zebrafish embryos exposed to several phthalate esters found that they disrupted hormone levels at environmentally relevant concentrations. Specifically:

- Hormonal Disruption : DIBHP's structural relatives have shown interference with testosterone and thyroid hormone pathways, suggesting a potential risk for similar effects from DIBHP.

- Adverse Outcome Pathways (AOPs) : The disruption of hormonal pathways can lead to adverse developmental outcomes, particularly affecting male reproductive development in animal models .

Case Study 1: Cumulative Risk Assessment

A case study integrating exposure data for phthalates demonstrated that co-exposure to multiple phthalate esters could compound endocrine disruption risks. The study emphasized the need for cumulative risk assessments that consider the combined effects of multiple compounds like DIBHP .

Case Study 2: Human Biomonitoring

Research conducted in Belgium assessed daily intake levels of various phthalates, including DIBHP. The findings indicated that while individual exposure levels were generally low, certain populations (children) exhibited higher risks due to dietary intake. This highlights the importance of monitoring exposure in vulnerable groups .

Ecotoxicological Impacts

DIBHP's ecological impact has not been extensively studied; however, its classification as a phthalate suggests potential risks to aquatic ecosystems. Phthalates are known to bioaccumulate and exhibit toxic effects on aquatic organisms, leading to concerns about their environmental persistence and impact on biodiversity .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Hexahydrophthalate with two isobutyl groups |

| Metabolic Pathways | Phase I hydrolysis to monoesters; potential Phase II conjugation |

| Endocrine Disruption | Evidence of hormonal disruption in studies involving related compounds |

| Case Studies | Highlight cumulative risks and dietary exposure concerns |

| Ecotoxicological Risks | Potential for bioaccumulation and toxic effects on aquatic life |

Wissenschaftliche Forschungsanwendungen

Industrial Applications

2.1 Plasticizer in Polymer Production

DIBE is widely utilized as a plasticizer in the production of flexible PVC products. It improves the processability of PVC by lowering viscosity, which is crucial for applications such as:

- Toys : DIBE enhances the flexibility and softness of PVC toys, making them safer and more appealing to children.

- Automotive Interiors : The compound's UV stability makes it suitable for use in automotive interior components, ensuring longevity and performance under varying environmental conditions.

- Medical Devices : DIBE is employed in medical-grade PVC formulations, where its non-toxic nature is essential for patient safety.

2.2 Solvent for Chemical Recovery

Recent studies have explored the use of diisobutyl hexahydrophthalate as a solvent in chemical recovery processes. A notable application is its role in recovering maleic anhydride from n-butane oxidation reactions. This method involves using DIBE as a solvent in an absorption tower to enhance the efficiency of maleic anhydride recovery while minimizing environmental impact due to its favorable chemical properties, such as low vapor pressure and viscosity .

Environmental and Health Considerations

3.1 Toxicological Assessments

Research has indicated that this compound exhibits lower toxicity compared to other phthalates like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP). Studies assessing the health impacts of various phthalates suggest that DIBE may present a safer alternative for applications involving human exposure . Continuous monitoring of DIBE's environmental impact is essential, especially considering its widespread use.

3.2 Regulatory Perspectives

The European Chemicals Agency (ECHA) has included DIBE in discussions regarding alternatives to more hazardous plasticizers. Its favorable toxicological profile positions it as a candidate for regulatory approval under frameworks aimed at reducing harmful chemical exposures .

Case Studies

4.1 Maleic Anhydride Recovery Process

A case study on the recovery of maleic anhydride using this compound demonstrated significant improvements in recovery rates compared to traditional solvents. The process involved countercurrent contact between a lean solvent and n-butane gas in an absorption tower, followed by flash evaporation to separate crude maleic anhydride from the solvent . This method illustrates the practical application of DIBE in enhancing industrial chemical processes.

4.2 Plasticizer Performance Evaluation

In evaluating the performance of DIBE as a plasticizer, researchers conducted comparative studies with other common plasticizers. The results indicated that DIBE not only reduced viscosity but also improved thermal stability and mechanical properties of PVC formulations . Such findings support its continued use in various applications where performance and safety are paramount.

Comparative Data Table

| Property | This compound | Dibutyl Phthalate | Di(2-ethylhexyl) Phthalate |

|---|---|---|---|

| Viscosity | Low | Moderate | High |

| Toxicity | Lower than others | Moderate | Higher |

| UV Stability | Excellent | Good | Moderate |

| Application Areas | Toys, Medical Devices | Toys, Flooring | Medical Devices |

| Environmental Impact | Favorable | Concerning | Concerning |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Diisobutyl hexahydrophthalate (DIBHP) undergoes hydrolysis under acidic or alkaline conditions, yielding hexahydrophthalic acid and diisobutanol. This reaction is catalyzed by enzymes, microbial action, or industrial catalysts. Key findings include:

- Acid-Catalyzed Hydrolysis : At 80–110°C in the presence of sulfuric acid, DIBHP converts to hexahydrophthalic acid with >90% efficiency .

- Enzymatic Hydrolysis : Lipases from Pseudomonas spp. degrade DIBHP to mono-isobutyl hexahydrophthalate (MIBHP) at 37°C, pH 7.0 .

Thermal Decomposition

At elevated temperatures (>200°C), DIBHP decomposes via radical pathways. Gas chromatography-mass spectrometry (GC-MS) studies identify fragmentation products such as isobutylene, CO<sub>2</sub>, and cyclic ketones .

Photodegradation

Under UV light (λ = 254 nm), DIBHP undergoes photolytic degradation, forming oxidized byproducts. A 48-hour exposure in aqueous solutions generates:

- Primary Products : 2-hydroxyhexahydrophthalate, isobutyl formate .

- Secondary Products : Phthalic acid derivatives (traces) .

| Light Source | Exposure Time | Degradation Efficiency | Byproducts | Reference |

|---|---|---|---|---|

| UV-C (254 nm) | 48 hours | 65% | Hydroxy derivatives, CO<sub>2</sub> |

Biodegradation

Microbial degradation by Rhodococcus spp. and Burkholderia spp. in soil and water systems converts DIBHP into non-toxic metabolites:

- Aerobic Conditions : Complete mineralization to CO<sub>2</sub> and H<sub>2</sub>O within 14 days .

- Anaerobic Conditions : Partial degradation to monoesters (e.g., MIBHP) and methane .

Catalytic Hydrogenation

DIBHP reacts with H<sub>2</sub> in the presence of palladium or nickel catalysts to form saturated derivatives. Industrial applications include plasticizer stabilization :

| Catalyst | Pressure | Temperature | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Pd/C | 6.1 MPa | 130°C | Dicyclohexane dicarboxylate | 90.4% | |

| Ni-Al<sub>2</sub>O<sub>3</sub> | 5.0 MPa | 150°C | Partially hydrogenated esters | 78% |

Oxidation Reactions

Oxidizing agents like ozone or KMnO<sub>4</sub> cleave DIBHP’s ester bonds, forming carboxylic acids and ketones :

- Ozonolysis : Produces hexahydrophthalic acid and acetone.

- Permanganate Oxidation : Yields cyclohexane-1,2-dicarboxylic acid.

| Oxidizing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| O<sub>3</sub> | 25°C, pH 7 | Hexahydrophthalic acid, acetone | 70% | |

| KMnO<sub>4</sub> | 80°C, H<sub>2</sub>SO<sub>4</sub> | Cyclohexane-1,2-dicarboxylic acid | 85% |

Eigenschaften

IUPAC Name |

bis(2-methylpropyl) cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h11-14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKHPBOCBWDYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1CCCCC1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60887773 | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70969-58-3 | |

| Record name | Diisobutyl 1,2-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70969-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl hexahydrophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.